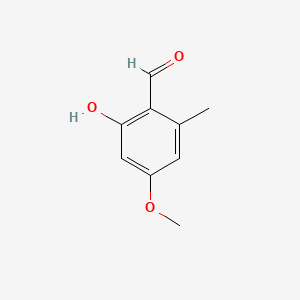

2-Hydroxy-4-methoxy-6-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydroxy-4-methoxybenzaldehyde” is an isomer of vanillin and a potential tyrosinase inhibitor present in African medicinal plants . It’s also the main component of root bark essential oil of Periploca sepium Bunge .

Synthesis Analysis

“2-Hydroxy-4-methoxybenzaldehyde” was used in the synthesis of Schiff base ligand . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .Molecular Structure Analysis

The molecular formula for “2-Hydroxy-4-methoxybenzaldehyde” is C8H8O3, and its molecular weight is 152.15 . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, the molecular formula is C9H10O3, and its average mass is 166.174 Da .Physical And Chemical Properties Analysis

For “2-Hydroxy-4-methoxybenzaldehyde”, its melting point is 41-43 °C . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, its density is 1.2±0.1 g/cm3, boiling point is 333.0±37.0 °C at 760 mmHg, and flash point is 137.2±20.0 °C .Scientific Research Applications

1. Discovery in Mangrove Endophytic Fungi

2-Hydroxy-4-methoxy-6-methylbenzaldehyde has been identified as a component in mangrove endophytic fungi from the South China Sea, along with other benzaldehyde derivatives. This discovery points towards the potential biochemical significance of such compounds in marine ecosystems (Shao et al., 2009).

2. Applications in Antibacterial Synthesis

Research has explored the synthesis of chalcone derivatives using compounds similar to this compound. These derivatives have shown promising antibacterial activities against various bacterial strains, highlighting the compound's potential in developing new antibacterial agents (Ismiyarto et al., 2018).

3. Use in Solid Phase Organic Synthesis

Benzaldehyde derivatives, including ones similar to this compound, have been investigated for use as linkers in solid phase organic synthesis. This research signifies the compound's utility in facilitating chemical reactions for synthesizing diverse chemical compounds (Swayze, 1997).

4. Role in Photochemical Studies

Studies on the photochemical properties of o-tolualdehydes, which are structurally related to this compound, have revealed insights into the impact of substituents on photochemical reactions. This research is crucial for understanding the photophysics and photochemistry of similar compounds (Charlton & Koh, 1988).

5. Involvement in Pheromone Synthesis

2-Hydroxy-6-methylbenzaldehyde, a compound related to this compound, has been synthesized for its role as a component in astigmatid mites' alarm and sex pheromones. This implies potential applications in pest control and ecological studies (Noguchi et al., 1997).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, also known as 4-Methoxy-6-methylsalicylaldehyde, is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

This compound acts as an inhibitor of Tyrosinase . By binding to this enzyme, it prevents the conversion of tyrosine into melanin, thereby reducing the production of melanin.

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting Tyrosinase, the compound disrupts this pathway, leading to a decrease in melanin production.

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in melanin production . This could potentially lead to a lightening of skin color, making the compound of interest in the treatment of hyperpigmentation disorders.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxy-6-methylbenzaldehyde is a potent tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound can potentially influence pigmentation processes .

Cellular Effects

Given its role as a tyrosinase inhibitor, it may influence cell function by altering melanin production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme tyrosinase . It is suggested that the compound forms an oxime in an essentially irreversible process as the adduct dehydrates .

properties

IUPAC Name |

2-hydroxy-4-methoxy-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWVXCBZZYBRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34883-08-4 |

Source

|

| Record name | 2-hydroxy-4-methoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)